1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one is an organic compound with the molecular formula C10H11FN2O. It is a derivative of pyrrolidinone, a five-membered lactam, and contains both an amino group and a fluorine atom on the phenyl ring.
Preparation Methods
The synthesis of 1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 4-amino-3-fluoroaniline with a suitable pyrrolidinone precursor. One common method is the cyclization of N-(4-amino-3-fluorophenyl)succinimide under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidinone derivatives .
Scientific Research Applications
1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of various functionalized derivatives
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target but generally include inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Amino-3-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one: This compound has a similar structure but with the amino and fluorine groups in different positions on the phenyl ring, leading to different chemical and biological properties.
Pyrrolidin-2-one derivatives: Various derivatives of pyrrolidin-2-one, such as those with different substituents on the phenyl ring or modifications to the pyrrolidinone core, can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-(4-amino-3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
InChI Key |
PQDVWFGFPJKPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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